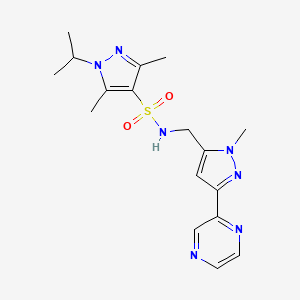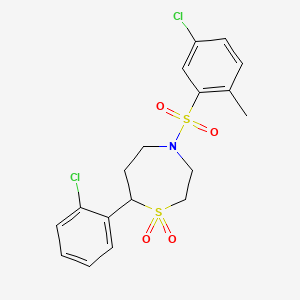
4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C18H19Cl2NO4S2 and its molecular weight is 448.37. The purity is usually 95%.
BenchChem offers high-quality 4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optoelectronic Properties
The synthesis and tuning of optoelectronic properties of thiophene 1,1-dioxides, which are structurally similar to 4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide, have been explored through methods like Stille cross-coupling reactions. These reactions allow for the introduction of both electron-donating and electron-withdrawing substituents, significantly influencing the reduction of these sulfone heterocycles and affecting their optoelectronic properties. Such chemical modifications facilitate the development of materials with tailored properties for potential use in electronic and optoelectronic devices (Tsai et al., 2013).
Heterocyclic Precursors and Antiviral Agents
Compounds structurally related to 4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide serve as precursors to heterocyclic o-quinodimethanes, which are of interest due to their potential as building blocks in organic synthesis and pharmaceutical applications. Such compounds have been explored for the synthesis of heterocyclic sulfones, which exhibit antiviral activities, highlighting their importance in the development of new therapeutic agents (Chaloner et al., 1992).
Structural Analysis and Molecular Docking
The structural analysis and molecular docking studies of tetrazole derivatives, which share functional groups with 4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide, reveal insights into their potential interactions with biological targets. These studies are crucial for understanding the binding modes and designing compounds with enhanced biological activities, particularly in the context of drug discovery and development (Al-Hourani et al., 2015).
Advanced Material Development
The synthesis and characterization of sulfone-substituted thiophene chromophores demonstrate the potential of sulfone groups, similar to those in 4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide, for the development of materials with significant nonlinear optical properties. Such materials are promising for applications in photonics and optoelectronics, highlighting the versatile role of sulfone-containing compounds in advanced material science (Chou et al., 1996).
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)sulfonyl-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4S2/c1-13-6-7-14(19)12-18(13)27(24,25)21-9-8-17(26(22,23)11-10-21)15-4-2-3-5-16(15)20/h2-7,12,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKRXJYRYFRZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

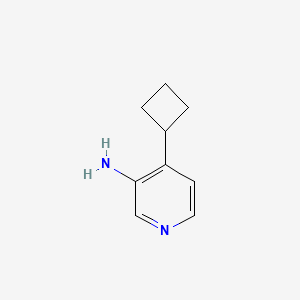
![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)
![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)



![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)
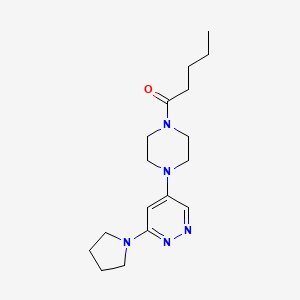
![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)
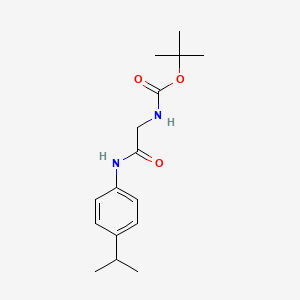
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)
